molecular formula C7H5I2NO2 B14794663 4-Amino-2,5-diiodobenzoic acid

4-Amino-2,5-diiodobenzoic acid

Cat. No.: B14794663
M. Wt: 388.93 g/mol
InChI Key: KSONWPNJTPASLA-UHFFFAOYSA-N
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Description

4-Amino-2,5-diiodobenzoic acid is an organic compound with the molecular formula C7H5I2NO2 It is a derivative of benzoic acid, where two iodine atoms are substituted at the 2nd and 5th positions, and an amino group is substituted at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-diiodobenzoic acid typically involves the iodination of 4-aminobenzoic acid. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide in an acidic medium. The reaction is usually conducted at elevated temperatures to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5-diiodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with terminal alkynes to form new carbon-carbon bonds.

    Complex Formation: It can form complexes with other molecules, such as cycloheptaamylose.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide is commonly used for the iodination process.

    Catalysts: Palladium catalysts are used in coupling reactions.

    Solvents: Acetic acid and other polar solvents are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed:

    Substituted Benzoic Acids: Depending on the substituents introduced, various derivatives of benzoic acid can be formed.

    Coupled Products: Products of coupling reactions with alkynes or other aromatic compounds.

Scientific Research Applications

4-Amino-2,5-diiodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,5-diiodobenzoic acid involves its interaction with specific molecular targets. The amino and iodine groups play crucial roles in modulating its reactivity and binding affinity. The compound can form hydrogen bonds and engage in iodine bonding interactions, which influence its biological and chemical activities.

Comparison with Similar Compounds

    2,5-Diiodobenzoic Acid: Lacks the amino group, making it less reactive in certain biological contexts.

    4-Amino-3,5-diiodobenzoic Acid: Similar structure but with different iodine substitution, leading to distinct chemical properties.

    4-Aminobenzoic Acid: Lacks iodine atoms, resulting in different reactivity and applications.

Properties

Molecular Formula

C7H5I2NO2

Molecular Weight

388.93 g/mol

IUPAC Name

4-amino-2,5-diiodobenzoic acid

InChI

InChI=1S/C7H5I2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

KSONWPNJTPASLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)N)I)C(=O)O

Origin of Product

United States

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